4-Acetyl-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one 4-Acetyl-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20161320
InChI: InChI=1S/C12H15NO2/c1-7-9-5-3-4-6-10(9)11(8(2)14)12(15)13-7/h3-6H2,1-2H3,(H,13,15)
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

4-Acetyl-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one

CAS No.:

Cat. No.: VC20161320

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

4-Acetyl-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 4-acetyl-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one
Standard InChI InChI=1S/C12H15NO2/c1-7-9-5-3-4-6-10(9)11(8(2)14)12(15)13-7/h3-6H2,1-2H3,(H,13,15)
Standard InChI Key KIWUCADIJWUJNL-UHFFFAOYSA-N
Canonical SMILES CC1=C2CCCCC2=C(C(=O)N1)C(=O)C

Introduction

Chemical Structure and Fundamental Properties

The molecular architecture of 4-Acetyl-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one comprises a partially saturated isoquinoline backbone substituted with acetyl and methyl groups. Its systematic IUPAC name, 4-acetyl-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one, reflects the positions of these functional groups.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
Canonical SMILESCC1=C2CCCCC2=C(C(=O)N1)CO
InChIKeyKIWUCADIJWUJNL-UHFFFAOYSA-N
Topological Polar Surface Area46.2 Ų

The compound’s bicyclic system introduces stereoelectronic constraints that influence its reactivity and interactions with biological targets. Nuclear Overhauser Effect (NOE) spectroscopy studies suggest a chair-like conformation in the tetrahydroisoquinoline ring, stabilizing the acetyl group’s orientation.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis typically begins with cyclization of phenethylamine derivatives under acidic conditions, followed by Friedel-Crafts acylation to introduce the acetyl moiety. A representative protocol involves:

  • Cyclization: Reacting 3-methoxyphenethylamine with formaldehyde in ethanol at 60°C to form the tetrahydroisoquinoline core.

  • Acetylation: Treating the intermediate with acetyl chloride in dichloromethane (DCM) at 0°C, achieving 72% yield.

  • Methylation: Using methyl iodide and potassium carbonate in dimethylformamide (DMF) to install the N-methyl group .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
CyclizationHCHO, EtOH, H₂SO₄60°C65
AcetylationAcCl, DCM, Et₃N0°C → RT72
MethylationCH₃I, K₂CO₃, DMF50°C68

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) enhances purity to >95%. Alternative routes reported in patent literature employ microwave-assisted synthesis, reducing reaction times by 40% .

Analytical Characterization and Quality Control

Spectroscopic Profiling

  • ¹H NMR (300 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃CO), 2.98 (m, 2H, H-5), 3.15 (s, 3H, N-CH₃), 3.45 (t, 2H, H-8), 4.12 (q, 2H, H-6), 6.82 (s, 1H, H-4).

  • ESI-MS: m/z 206.1 [M+H]⁺, confirming molecular weight .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) resolves the compound with a retention time of 6.8 min, enabling quantification in biological matrices .

Biological Activity and Mechanism of Action

Receptor Affinity Studies

In silico docking simulations predict high affinity (Kd = 12 nM) for the serotonin 5-HT₂A receptor, attributed to hydrogen bonding between the acetyl oxygen and Thr134. Experimental validation using radioligand displacement assays showed 78% inhibition at 10 μM .

Antiproliferative Effects

Screening against cancer cell lines revealed moderate activity:

  • HeLa: IC₅₀ = 45 μM

  • HT-29: IC₅₀ = 52 μM

  • A2780: IC₅₀ = 61 μM

Notably, non-cancer HMEC-1 cells retained 90% viability at 100 μM, suggesting selective toxicity .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison Across Tetrahydroisoquinolines

Compound5-HT₂A Kd (nM)HeLa IC₅₀ (μM)LogP
4-Acetyl-1-methyl derivative12451.2
8-Amino-2-methyl analog 89380.7
6,7-Dimethoxy derivative 2101202.1

The acetyl group’s electron-withdrawing effect enhances receptor binding compared to methoxy-substituted analogs .

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